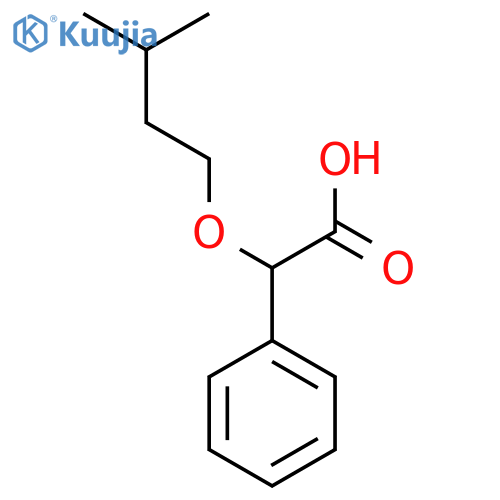Cas no 1016822-98-2 (Benzeneacetic acid, α-(3-methylbutoxy)-)

1016822-98-2 structure
商品名:Benzeneacetic acid, α-(3-methylbutoxy)-
CAS番号:1016822-98-2
MF:C13H18O3
メガワット:222.280224323273
CID:5321292
Benzeneacetic acid, α-(3-methylbutoxy)- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, α-(3-methylbutoxy)-
- 2-(3-methylbutoxy)-2-phenylacetic acid
- Z316259106
-
- インチ: 1S/C13H18O3/c1-10(2)8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
- InChIKey: FGHDZIRKBRPXGB-UHFFFAOYSA-N
- ほほえんだ: O(C(C(=O)O)C1C=CC=CC=1)CCC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 207
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5
Benzeneacetic acid, α-(3-methylbutoxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705577-0.05g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-705577-2.5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-705577-0.5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-705577-10.0g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| 1PlusChem | 1P01EKRW-100mg |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 100mg |
$140.00 | 2023-12-27 | |
| Aaron | AR01EL08-5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 5g |
$1047.00 | 2023-12-16 | |
| Aaron | AR01EL08-100mg |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 100mg |
$116.00 | 2025-02-14 | |
| 1PlusChem | 1P01EKRW-5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 5g |
$981.00 | 2023-12-27 | |
| Enamine | EN300-705577-0.25g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-705577-5.0g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
Benzeneacetic acid, α-(3-methylbutoxy)- 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
1016822-98-2 (Benzeneacetic acid, α-(3-methylbutoxy)-) 関連製品
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
